molecular formula C12H8BrN5O4 B12920862 N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide CAS No. 111604-42-3

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide

Cat. No.: B12920862
CAS No.: 111604-42-3
M. Wt: 366.13 g/mol
InChI Key: UKBJYUKGTUVOHQ-UHFFFAOYSA-N
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Description

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is an organic compound that features a bromopyrimidine moiety linked to a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide typically involves the reaction of 5-bromopyrimidine with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as bromination, nitration, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromopyrimidin-2-yl)acetamide
  • tert-Butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate

Uniqueness

N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is unique due to its specific combination of a bromopyrimidine and a nitrobenzamide moiety. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

111604-42-3

Molecular Formula

C12H8BrN5O4

Molecular Weight

366.13 g/mol

IUPAC Name

N-[(5-bromopyrimidin-2-yl)carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C12H8BrN5O4/c13-7-5-14-11(15-6-7)17-12(20)16-10(19)8-3-1-2-4-9(8)18(21)22/h1-6H,(H2,14,15,16,17,19,20)

InChI Key

UKBJYUKGTUVOHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=NC=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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